molecular formula C4H9NO2 B145701 3-Aminobutanoic acid CAS No. 2835-82-7

3-Aminobutanoic acid

Cat. No. B145701
CAS RN: 2835-82-7
M. Wt: 103.12 g/mol
InChI Key: OQEBBZSWEGYTPG-UHFFFAOYSA-N
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Description

DL-3-Aminobutyric acid: is a beta-amino acid that is butyric acid substituted by an amino group at position 3. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound has a molecular formula of C4H9NO2 and a molecular weight of 103.12 g/mol . It is known for its role as a metabolite and its involvement in various biochemical processes .

Mechanism of Action

The mechanism of action of DL-3-Aminobutyric acid involves its interaction with specific molecular targets and pathways. It is known to induce resistance against pathogens in plants by activating defense mechanisms. This involves the priming of plants to enhance their resistance to subsequent pathogen attacks . The compound interacts with signaling pathways that regulate induced systemic resistance (ISR) in plants .

Safety and Hazards

3-Aminobutanoic acid is classified as Eye Irrit. 2 - Skin Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-3-Aminobutyric acid can be synthesized through several methods. One common method involves the crystallization of the acid from aqueous ethanol or methanol/ether. The acid can also be crystallized by heating a slightly diluted ethanol solution and adding acetone . Another synthetic route involves the preparation of DL-3-Aminobutyric acid from 5,6-dihydro-6-methyluracil .

Industrial Production Methods: Industrial production methods for DL-3-Aminobutyric acid typically involve large-scale synthesis using similar crystallization techniques. The compound is purified through recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: DL-3-Aminobutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: DL-3-Aminobutyric acid is unique due to its specific role in inducing resistance in plants and its involvement in various biochemical pathways. Its ability to modulate physiological responses and its diverse applications in different fields make it a compound of significant interest .

properties

IUPAC Name

3-aminobutanoic acid
Source PubChem
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InChI

InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEBBZSWEGYTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4040975
Record name beta-Aminobutyric acid
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Molecular Weight

103.12 g/mol
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Physical Description

Solid
Record name 3-Aminobutanoic acid
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Solubility

1000 mg/mL at 25 °C
Record name 3-Aminobutanoic acid
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CAS RN

541-48-0, 2835-82-7
Record name β-Aminobutyric acid
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Record name beta-Aminobutyric acid
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Record name DL-3-Aminobutyric acid
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Record name Butanoic acid, 3-amino-
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Record name .BETA.-AMINOBUTYRIC ACID
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Melting Point

193.0 °C
Record name 3-Aminobutanoic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Aminobutanoic acid?

A1: The molecular formula of this compound is C4H9NO2, and its molecular weight is 103.12 g/mol. [, ]

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have utilized Infrared (IR) and Raman spectroscopy to analyze the vibrational modes of this compound, particularly in its zwitterionic form. Characteristic peaks have been observed around 3029, 2871, 1577, and 1288 cm-1, providing evidence for the zwitterionic dimer structure stabilized by –N-H∙∙∙O–C bonding. [] Additionally, 1H- and 13C-NMR spectroscopy has been used to confirm the structure and study the conformation of this compound-containing peptides. []

Q3: Are there any computational studies on the conformational preferences of this compound?

A3: Yes, computational studies using density functional theory (DFT) calculations have investigated the conformational preferences of this compound. These studies, often conducted at the B3LYP/6-311++G(d,p) level of theory, have explored the stability of zwitterionic monomer and dimer structures in different solvent environments. [, ]

Q4: How is this compound typically synthesized?

A4: Several synthetic routes have been explored for obtaining enantiomerically pure this compound:

  • Diastereomer Separation: One method involves the synthesis of N-phenethyl derivatives of this compound, followed by diastereomer separation and subsequent hydrogenolysis to yield the desired enantiomer. []
  • Enzymatic Resolution: Another approach utilizes commercially available Candida antarctica lipase B for enzymatic resolution via aminolysis. This method offers the advantage of a solvent-free, one-pot process. [, ]

Q5: What are some notable applications of this compound?

A5: this compound serves as a valuable building block in organic synthesis, particularly for preparing:

  • β-Peptides: It serves as a key component in the synthesis of β-peptides, which are peptide analogues with potential applications in drug design due to their increased resistance to enzymatic degradation. [, ]
  • Perhydropyrimidin-4-ones: Researchers have utilized this compound as a precursor for synthesizing various stereoisomers of perhydropyrimidin-4-ones, which can be further functionalized to access a wider range of compounds. [, ]
  • Crotonaldehyde Adducts: this compound has been employed in the synthesis of oligonucleotides containing specific crotonaldehyde adducts of deoxyguanosine, enabling the study of DNA damage and repair mechanisms. []

Q6: Does this compound play a role in biological systems?

A6: While this compound is not a proteinogenic amino acid, it has been identified as a potential metabolite in sugar beet root exudates, particularly under phosphorus deficiency. Its role in plant physiology and phosphorus mobilization is currently under investigation. []

Q7: Are there any known enzymatic reactions involving this compound?

A7: Yes, this compound serves as a substrate for certain enzymes:

  • Candida antarctica Lipase A (CAL-A): CAL-A demonstrates chemoselectivity in hydrolyzing N-acylated tert-butyl esters of this compound, preferentially cleaving the amide bond over the tert-butyl ester bond. This selectivity makes CAL-A a valuable tool for chemoselective deprotection strategies in organic synthesis. []
  • Flavin Adenine Dinucleotide-Dependent Oxidases: Enzymes like CmiS2, involved in the biosynthesis of the macrolactam antibiotic cremimycin, can utilize N-carboxymethyl-3-aminobutanoic acid as a substrate, albeit with lower preference compared to its longer chain counterpart N-carboxymethyl-3-aminononanoic acid. These enzymes catalyze the oxidative decarboxylation of these substrates to generate β-amino acid starter units for macrolactam biosynthesis. [, ]

Q8: Has the environmental impact of this compound production been assessed?

A8: Yes, researchers have compared the environmental impact of different synthetic routes for this compound production. One study found that while a chemical approach provided a higher yield, a chemoenzymatic route was more favorable in terms of raw material consumption, cost, and potential health risks. The study emphasizes the importance of considering mass balancing and environmental factors in early process development. []

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